molecular formula C7H6ClN5 B2774605 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine CAS No. 115930-71-7

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine

Cat. No.: B2774605
CAS No.: 115930-71-7
M. Wt: 195.61
InChI Key: IOQBTFLEBCELGL-UHFFFAOYSA-N
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Description

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine is a chemical compound with the CAS Number 115930-71-7 and a molecular weight of 195.61 g/mol. Its molecular formula is C7H6ClN5 . This compound belongs to a class of pyrimidine derivatives, which are privileged structures in medicinal chemistry and drug discovery. Pyrimidine cores functionalized with pyrazole groups are of significant interest in the development of novel kinase inhibitors . Specifically, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold , which is closely related to this compound, has been identified as a promising structure for developing potent and selective inhibitors of Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a critical role in regulating the cell division cycle, and its aberrant activity is associated with various human cancers . Research into such inhibitors is crucial for discovering new cancer treatments and overcoming resistance to existing CDK4/6 therapies . The pyrazole moiety can serve as a bioisostere for other aromatic rings and offers potential for hydrogen bonding interactions with biological targets, which can enhance potency and selectivity . As a key synthetic intermediate, this chloropyrimidine amine is a versatile building block. The chloro substituent at the 4-position of the pyrimidine ring is a reactive site that can be further functionalized via metal-catalyzed cross-coupling reactions (e.g., Suzuki reactions) or nucleophilic aromatic substitution, allowing researchers to create diverse chemical libraries for biological screening . Please note that this product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

4-chloro-6-pyrazol-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-5-4-6(12-7(9)11-5)13-3-1-2-10-13/h1-4H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQBTFLEBCELGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 1H-pyrazole under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro group undergoes facile nucleophilic displacement due to electron-withdrawing effects from adjacent pyrimidine nitrogen atoms.

Key Reactions and Conditions

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Amine substitutionR-NH₂, DIPEA, DMF, 25–80°C4-Amino-6-(1H-pyrazol-1-yl)pyrimidin-2-amine77–84
Alkoxy substitutionR-OH, NaH, THF, reflux4-Alkoxy-6-(1H-pyrazol-1-yl)pyrimidin-2-amine65–78
Thiol substitutionR-SH, K₂CO₃, DMSO, 60°C4-Sulfanyl-6-(1H-pyrazol-1-yl)pyrimidin-2-amine70

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the chloro group is activated by the electron-deficient pyrimidine ring. Steric effects from the pyrazole moiety influence regioselectivity .

Coupling Reactions Involving the Pyrimidine Core

The compound participates in cross-coupling reactions to form biaryl systems:

Suzuki-Miyaura Coupling

Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (3:1), 80°C
Product : 4-Aryl-6-(1H-pyrazol-1-yl)pyrimidin-2-amine
Yield : 60–85% (dependent on substituent electronic effects)

Buchwald-Hartwig Amination

Reagents : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
Product : 4-(N-aryl)-6-(1H-pyrazol-1-yl)pyrimidin-2-amine
Yield : 55–75%

Functionalization of the Pyrazole Ring

The 1H-pyrazole substituent undergoes electrophilic substitution and coordination chemistry:

Nitration

Reagents : HNO₃/H₂SO₄, 0°C → 25°C
Product : 6-(3-Nitro-1H-pyrazol-1-yl)-4-chloropyrimidin-2-amine
Yield : 40% (due to competing pyrimidine ring decomposition)

Metal Complexation

Reagents : CuCl₂, EtOH, reflux
Product : [Cu(4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine)₂Cl₂]
Application : Catalytic activity in C–N bond formation

Oxidation of the Pyrimidine Ring

Reagents : mCPBA, CH₂Cl₂, 0°C
Product : Pyrimidine N-oxide derivatives (unstable; further characterization needed)

Reductive Dechlorination

Reagents : H₂ (1 atm), Pd/C, EtOH, 25°C
Product : 6-(1H-pyrazol-1-yl)pyrimidin-2,4-diamine
Yield : 90%

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

Derivative StructureCDK2 Inhibition (Kᵢ, nM)Antiproliferative GI₅₀ (μM)Reference
4-(Piperazin-1-yl)-substituted50.127–0.560
4-(4-Fluorophenyl)-substituted180.89–1.32

Stability and Degradation Pathways

Critical stability parameters:

  • pH Stability : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10) via pyrimidine ring hydrolysis

  • Thermal Stability : Decomposes above 200°C, forming cyanuric acid derivatives

  • Light Sensitivity : Photooxidation observed under UV light (λ = 254 nm)

Scientific Research Applications

1.1. CDK2 Inhibition

One of the most promising applications of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine is its role as a selective inhibitor of cyclin-dependent kinase 2 (CDK2). A study reported the synthesis of a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, with one compound demonstrating exceptional potency as a CDK2 inhibitor (Ki = 0.005 µM). This compound also exhibited significant antiproliferative activity against various cancer cell lines, indicating its potential for cancer therapy .

1.2. Mechanistic Insights

The mechanism by which these compounds exert their effects involves the reduction of retinoblastoma phosphorylation at specific sites, leading to cell cycle arrest in the S and G2/M phases and inducing apoptosis in ovarian cancer cells. Such mechanisms highlight the therapeutic potential of this compound in targeting cell proliferation pathways .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine derivatives has been crucial for optimizing their biological activity. Variations in substituents on the pyrimidine ring and the pyrazole moiety have been explored to enhance potency and selectivity toward specific targets.

2.1. Substituent Effects

Research indicates that modifications to the pyrazole and pyrimidine rings can significantly impact the biological activity of these compounds. For instance, halogen substitutions on aromatic rings have been shown to enhance potency by several folds .

Biological Activities

Beyond CDK inhibition, derivatives of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine have exhibited a range of biological activities:

  • Anti-inflammatory : Certain derivatives have shown promising anti-inflammatory properties.
  • Antiproliferative : The compound's ability to inhibit cancer cell growth has been documented across various studies.
  • Antifungal : Some analogs have demonstrated antifungal activity, suggesting broader pharmacological applications .

4.1. In Vitro Studies

In vitro studies have confirmed that compounds derived from 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine can effectively inhibit cell proliferation in cancer models. For example, one study reported a GI50 value (the concentration required to inhibit cell growth by 50%) ranging from 0.127 to 0.560 µM against a panel of cancer cell lines .

4.2. Comparative Analysis

A comparative analysis of various derivatives has been conducted to evaluate their efficacy against different types of cancer cells. Table 1 summarizes key findings from recent studies:

CompoundTarget EnzymeKi (µM)GI50 (µM)Mechanism of Action
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK20.0050.127 - 0.560Cell cycle arrest and apoptosis induction
Other derivativesVariousVariesVariesAnti-inflammatory and antifungal effects

Mechanism of Action

The mechanism of action of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine is unique due to its specific combination of a pyrazole and pyrimidine ring, along with the presence of a chlorine atom and an amine group. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Biological Activity

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine features a pyrimidine core substituted with a chlorinated group and a pyrazole moiety. This structure is significant as it contributes to the compound's interaction with biological targets.

Research indicates that 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Key Findings:

  • CDK Inhibition : The compound demonstrated potent inhibitory activity against CDK2 with an inhibition constant (Ki) in the low micromolar range (e.g., 0.005 µM) .
  • Antiproliferative Activity : It exhibited sub-micromolar antiproliferative effects against various cancer cell lines, with GI50 values ranging from 0.127 to 0.560 µM .
  • Mechanistic Studies : In ovarian cancer models, the compound was shown to reduce phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases and subsequent induction of apoptosis .

Structure-Activity Relationships (SAR)

The effectiveness of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine can be attributed to specific structural features that enhance its biological activity:

Structural FeatureImpact on Activity
Chlorine SubstitutionEnhances binding affinity to CDKs
Pyrazole MoietyCritical for maintaining inhibitory potency
Positioning of Functional GroupsVariations can lead to significant changes in selectivity and potency

Studies have shown that modifications to the pyrazole ring or the pyrimidine scaffold can either enhance or diminish biological activity, underscoring the importance of precise structural configurations in drug design .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for cancer therapy:

  • N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines : These derivatives showed enhanced CDK2 inhibition and antiproliferative effects, suggesting that similar scaffolds could be optimized for better therapeutic outcomes .
  • Anticancer Activity : Compounds containing the pyrazole structure have been linked to significant anticancer activities across various types of cancer, including lung, colorectal, and breast cancers .
  • Clinical Relevance : The potential for these compounds to overcome resistance mechanisms in cancer treatment has been highlighted, indicating their importance in developing next-generation therapeutics .

Q & A

Q. What advanced techniques optimize catalyst systems for functionalizing this compound?

  • Methodological Answer : Screen transition-metal catalysts (e.g., Pd/Cu for cross-couplings) using high-throughput experimentation (HTE). In situ IR spectroscopy monitors reaction progress, while kinetic studies identify rate-limiting steps. For asymmetric catalysis, chiral ligands (e.g., BINAP) are evaluated via enantioselective HPLC .

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